Ethyl 5-ethyl-2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)thiophene-3-carboxylate
Description
Ethyl 5-ethyl-2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)thiophene-3-carboxylate is a complex organic compound with a molecular formula of C20H29N3O5S . This compound is characterized by its thiophene ring, which is a sulfur-containing heterocycle, and its piperazine moiety, which is a common structural motif in medicinal chemistry.
Properties
IUPAC Name |
ethyl 5-ethyl-2-[[2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O5S/c1-3-14-12-15(20(26)27-4-2)18(29-14)21-17(24)13-22-7-9-23(10-8-22)19(25)16-6-5-11-28-16/h12,16H,3-11,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHBZOZQAAOWLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CN2CCN(CC2)C(=O)C3CCCO3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 5-ethyl-2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)thiophene-3-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the thiophene ring, followed by the introduction of the piperazine moiety and the tetrahydrofuran-2-ylcarbonyl group. The final step involves the esterification of the carboxylate group with ethanol. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Ethyl 5-ethyl-2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety or the thiophene ring, depending on the reaction conditions and the nucleophile used.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 5-ethyl-2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 5-ethyl-2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)thiophene-3-carboxylate involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, while the thiophene ring can participate in various biochemical pathways. The compound may exert its effects by modulating enzyme activity or receptor binding, leading to changes in cellular function .
Comparison with Similar Compounds
Ethyl 5-ethyl-2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)thiophene-3-carboxylate can be compared with similar compounds such as:
- **Ethyl 5-ethyl-2-(2-(4-(tetrahydrofuran-2-carbonyl)piperazin-1
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